4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol
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Overview
Description
4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-1,2-BENZENEDIOL is a complex organic compound that features a unique combination of pyrazole, triazole, and benzenediol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-1,2-BENZENEDIOL typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of 3,5-dimethylpyrazole with a suitable aldehyde to form an intermediate, which is then reacted with 1,2,4-triazole under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-1,2-BENZENEDIOL undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenediol moiety yields quinones, while reduction can produce hydroquinones.
Scientific Research Applications
4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-1,2-BENZENEDIOL has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or catalytic properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-1,2-BENZENEDIOL involves its interaction with specific molecular targets. The pyrazole and triazole rings can bind to metal ions, influencing various biochemical pathways. Additionally, the benzenediol moiety can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the triazole and benzenediol moieties.
1,2,4-Triazole: A basic building block that forms part of the compound’s structure.
Hydroquinone: Similar to the benzenediol moiety but lacks the pyrazole and triazole rings.
Uniqueness
4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-1,2-BENZENEDIOL is unique due to its combination of pyrazole, triazole, and benzenediol moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N6O2 |
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Molecular Weight |
312.33 g/mol |
IUPAC Name |
4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H16N6O2/c1-9-6-10(2)20(19-9)15-18-17-11(3)21(15)16-8-12-4-5-13(22)14(23)7-12/h4-8,22-23H,1-3H3/b16-8+ |
InChI Key |
QJJSORVGRQRNDN-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC(=C(C=C3)O)O)C)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N2N=CC3=CC(=C(C=C3)O)O)C)C |
Origin of Product |
United States |
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